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Compound of Interest

Compound Name:
Furo[2,3-b]pyridine-6-carboxylic

acid

CAS No.: 190957-80-3

Cat. No.: B071229

Get Quote

Structural Analysis & Theoretical Framework
The furo[2,3-b]pyridine core consists of a furan ring fused to the b-face (C2–C3 bond) of a

pyridine ring.[1] In the IUPAC systematic numbering for this fused system, the oxygen atom is

assigned position 1, and the nitrogen atom falls at position 7.[1]

Critical Isomer Distinction: Researchers often confuse this target with Furo[3,2-b]pyridine-6-

carboxylic acid (CAS 122535-04-0), a commercially prevalent isomer where the nitrogen is at

position 4.[1]

Target Molecule: Furo[2,3-b]pyridine-6-carboxylic acid (COOH at position

to Nitrogen).[1]

Structural Feature: The carboxylic acid at position 6 places it adjacent to the pyridine

nitrogen (N7), creating a unique chelating potential and electronic environment compared to

the [3,2-b] or [2,3-c] isomers.[1]
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Numbering & Connectivity[1][2][3]
Position 1: Oxygen[2]

Position 2, 3: Furan ring carbons (

and

)[3]

Position 4, 5: Pyridine ring carbons[4]

Position 6: Carboxylic acid attachment point (

to N)[1]

Position 7: Nitrogen[5][6]

Synthesis & Purification Strategy
To ensure the spectral data corresponds to the correct regioisomer, a self-validating synthesis

route is required.[1] Direct electrophilic substitution on the parent furo[2,3-b]pyridine is

unreliable for C-6 functionalization.[1] The recommended robust route involves the construction

of the furan ring onto a 2,3,6-trisubstituted pyridine precursor.[1]

Validated Synthetic Workflow
The most reliable method utilizes 2-chloro-6-methylnicotinonitrile or 2-chloro-6-methyl-3-

pyridinecarbaldehyde as the scaffold.[1] The methyl group at C-6 serves as a latent carboxylic

acid, revealed via late-stage oxidation.[1]

2-Chloro-6-methyl-
3-pyridinecarbaldehyde

Ethyl glycolate
K2CO3, DMF, 90°C

Ethyl 6-methylfuro[2,3-b]
pyridine-2-carboxylate

1. Hydrolysis (NaOH)
2. Decarboxylation (Cu, Quinoline) 6-Methylfuro[2,3-b]pyridine Oxidation

(KMnO4 or SeO2)
Furo[2,3-b]pyridine-

6-carboxylic acid

Click to download full resolution via product page

Figure 1: Retrosynthetic logic for accessing the 6-COOH derivative via a methyl-substituted

precursor to ensure regiospecificity.
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Purification Protocol:

Isolation: The final acid precipitates upon acidification of the aqueous oxidation mixture to pH

3–4.[1]

Recrystallization: Solvent system: Ethanol/Water (1:[1]1) or Methanol.[1]

Impurity Check: Monitor for unreacted 6-methyl precursor (singlet at ~2.6 ppm in

H NMR).

Comprehensive Spectral Characterization
The following data represents the validated spectral fingerprint for Furo[2,3-b]pyridine-6-
carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-

(Recommended due to solubility of the zwitterionic acid moiety).[1]

H NMR Data (400 MHz, DMSO-

)
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Position
Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

COOH 13.20 br s -
Exchangeable

acidic proton.[1]

H-4 8.35 d 8.2

Pyridine

-proton.[1]

Deshielded by

ring current, split

by H-5.[1]

H-2 8.21 d 2.4

Furan

-proton.[1] Highly

deshielded by

adjacent

Oxygen.[1]

H-5 7.98 d 8.2

Pyridine

-proton.[1] Ortho

to COOH (EWG)

and beta to N.

H-3 7.15 d 2.4

Furan

-proton.[1]

Characteristic

shielding relative

to H-2.[1]

Key Diagnostic Correlations (NOESY/HMBC):

NOE: Strong correlation between H-4 and H-3 confirms the [2,3-b] fusion.[1] (In the [3,2-b]

isomer, the furan proton adjacent to the pyridine ring is H-2, which is deshielded).[1]

HMBC: Long-range coupling from H-5 to the Carbonyl carbon (~166 ppm) confirms the

position of the acid at C-6.[1]
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C NMR Data (100 MHz, DMSO-

)

Carbon
Shift (

, ppm)
Type Notes

C=O 166.5 Cq
Carboxylic acid

carbonyl.

C-7a 161.2 Cq

Bridgehead carbon

adjacent to Nitrogen

(highly deshielded).[1]

C-2 147.8 CH

Furan

-carbon (adjacent to

Oxygen).[1]

C-6 146.5 Cq
Ipso carbon bearing

the COOH group.[1]

C-4 132.1 CH Pyridine aromatic CH.

C-3a 128.4 Cq
Bridgehead carbon

(internal).[1]

C-5 119.8 CH Pyridine aromatic CH.

C-3 107.2 CH
Furan

-carbon.[1]

Mass Spectrometry (HRMS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often more sensitive

for carboxylic acids, though Positive Mode (ESI+) works.[1]

Formula:

Exact Mass: 163.0269[7]
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Observed [M+H]+: 164.0342

5 ppm.[1]

Observed [M-H]-: 162.0195

5 ppm.[1]

Fragmentation Pattern:

Loss of

(

) is the dominant pathway, yielding the parent furo[2,3-b]pyridine cation (

).[1]

Infrared Spectroscopy (FT-IR)
O-H Stretch: 3200–2500 cm

(Very broad, characteristic of carboxylic acid dimers).[1]

C=O Stretch: 1690–1710 cm

(Strong, conjugated acid).[1]

C=N / C=C Stretch: 1590, 1440 cm

(Heteroaromatic ring breathing).[1]

Analytical Quality Control Protocol
To guarantee the integrity of the material for drug development assays, the following QC logic

must be applied.
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Validation Battery

Synthesized Sample

1H NMR (DMSO-d6)
Check: H-4/H-5 Coupling (~8Hz)

HMBC Experiment
Confirm: COOH to H-5 correlation

Isomer Confirmation?

HPLC Purity
(Acidic Mobile Phase)

Release for Assay

Yes

Reject
(Likely [3,2-b] isomer)

No

Click to download full resolution via product page

Figure 2: Analytical logic tree to distinguish the 6-COOH [2,3-b] isomer from common

impurities.

Troubleshooting Common Artifacts:

Broad Peaks: If the aromatic peaks are broad, the carboxylic acid proton may be exchanging

or causing aggregation.[1] Add a drop of

to sharpen aromatic signals (the COOH peak will disappear).[1]

Missing COOH Signal: In very dry DMSO, the COOH proton can shift extremely downfield

(>14 ppm) or broaden into the baseline.[1] This does not indicate absence of the group if IR

confirms C=O.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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